Befloxatone
Übersicht
Beschreibung
Befloxatone is a reversible inhibitor of monoamine oxidase A . It is an oxazolidinone derivative and has been selected as a drug candidate for the treatment of depression . The chemical formula of Befloxatone is C15H18F3NO5 .
Molecular Structure Analysis
Befloxatone’s molecular structure includes a 5-membered oxazolidinone ring, a methoxymethyl group, and a phenyl group with a trifluoro-hydroxybutoxy substituent .Physical And Chemical Properties Analysis
Befloxatone has a molecular weight of 349.30 g/mol . More detailed physical and chemical properties were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Imaging of Monoamine Oxidase A (MAO-A) in the Brain
Befloxatone has been utilized in positron emission tomography (PET) radioligand imaging to visualize monoamine oxidase A (MAO-A) in the human brain. Studies have demonstrated that the total volume of distribution of [11C]befloxatone shows a tight correlation with both protein and mRNA levels of MAO-A in the human brain (Zanotti-Fregonara & Bottlaender, 2014). Additionally, [11C]befloxatone was found to be an excellent probe for the study of MAO-A in humans using PET, with high uptake in various brain regions (Bottlaender et al., 2003).
Investigation of Psychomotor Function and Memory
Research on befloxatone's effects on psychomotor performance and memory in healthy subjects revealed that it does not result in detrimental effects on skilled performance and memory. This was demonstrated in a study where befloxatone at doses of 5 to 20 mg did not impair arousal, speed of reaction, information processing, or long-term memory, in contrast to other drugs like amitriptyline (Warot et al., 1996).
Preclinical Behavioral and Neurochemical Profile
Befloxatone's preclinical profile indicates potent, selective, and reversible inhibition of MAO-A. This is characterized by an increase in brain monoamines and a decrease in their deaminated metabolites, suggesting antidepressant potential. Furthermore, befloxatone's interaction with monoamine transporters and other amine oxidases is minimal, highlighting its selectivity (Curet et al., 1998).
Monoamine Oxidase Inhibition and Neurochemical Effects
Studies have demonstrated that befloxatone selectively and competitively inhibits MAO-A in various human and rat tissues. This inhibition is time-dependent and fully reversible. The compound's neurochemical profile shows a selective, potent, and reversible MAO-A inhibitory action, underscoring its potential as a treatment for conditions like depression (Curet et al., 1996).
Safety and Pharmacodynamic Studies
Clinicalpharmacology studies of befloxatone have emphasized its safety, particularly in the context of tyramine interactions. These studies have investigated pharmacokinetics and pharmacodynamics in terms of MAO-A inhibition and effects on psychomotor and cognitive function in both young and elderly healthy volunteers. The safety data were satisfactory, and studies showed that befloxatone induced a dose-dependent decrease in plasma levels of certain neurochemicals, without sedative or stimulant effects detected in psychometric tests (Rosenzweig et al., 1998).
In Vivo Quantification of MAO-A
The use of [11C]befloxatone in PET studies has enabled the in vivo quantification of MAO-A in different animal models, including baboons. This has allowed the assessment of interactions between MAO-A binding sites and [11C]befloxatone, providing insights into the density of MAO-A binding sites in various brain structures. Such studies are pivotal for understanding the role of MAO-A in different neurological conditions (Bottlaender et al., 2010).
Cognitive Performance in the Elderly
Research on the effects of befloxatone on cognitive and psychomotor performance in elderly subjects showed that it did not produce detrimental effects on skilled performance while exhibiting a significant improvement in long-term memory. These findings are important for considering befloxatone as a treatment option in populations where cognitive function is a concern, such as the elderly (Rosenzweig et al., 1998).
Effect on Serotonin Neurotransmission
A study focusing on the effect of befloxatone on serotonin neurotransmission revealed that sustained administration of this MAO-A inhibitor affected the firing activity of serotonin neurons. This finding has implications for understanding how befloxatone influences serotoninergic systems, relevant to its antidepressant and anxiolytic potential (Haddjeri et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5R)-5-(methoxymethyl)-3-[4-[(3R)-4,4,4-trifluoro-3-hydroxybutoxy]phenyl]-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-22-9-12-8-19(14(21)24-12)10-2-4-11(5-3-10)23-7-6-13(20)15(16,17)18/h2-5,12-13,20H,6-9H2,1H3/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALVDLPLCLFBCF-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)OCCC(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)OCC[C@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158800 | |
Record name | Befloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Befloxatone | |
CAS RN |
134564-82-2 | |
Record name | Befloxatone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134564-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Befloxatone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134564822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Befloxatone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEFLOXATONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H75PAD8M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.